molecular formula C13H11F2NO2S2 B5176117 N-(2,6-difluorophenyl)-4-(methylthio)benzenesulfonamide

N-(2,6-difluorophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5176117
M. Wt: 315.4 g/mol
InChI Key: ADBCFNAWYUYXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-4-(methylthio)benzenesulfonamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It belongs to the salicylate family of drugs and is structurally similar to aspirin. Diflunisal is an effective analgesic and anti-inflammatory agent that has been widely used in clinical practice.

Mechanism of Action

Diflunisal inhibits the activity of COX enzymes by binding irreversibly to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. However, it has a higher affinity for COX-2, which is the isoform that is primarily responsible for inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have potent analgesic and anti-inflammatory effects. It is effective in the treatment of acute and chronic pain, including osteoarthritis, rheumatoid arthritis, and musculoskeletal pain. Diflunisal also has antipyretic effects and can reduce fever. It has been shown to have a longer duration of action than aspirin, which makes it a useful drug for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in lab experiments. It is a potent inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Diflunisal is also relatively stable and can be stored for long periods of time without degradation. However, Diflunisal has some limitations for use in lab experiments. It is a non-selective COX inhibitor, which means that it can inhibit both COX-1 and COX-2 enzymes. This can make it difficult to determine the specific role of COX-2 in inflammation and pain.

Future Directions

There are several future directions for research on Diflunisal. One area of research is the development of selective COX-2 inhibitors that have fewer side effects than non-selective COX inhibitors such as Diflunisal. Another area of research is the development of new formulations of Diflunisal that have improved pharmacokinetic properties. Finally, there is a need for more research on the long-term effects of Diflunisal on the cardiovascular system, as it has been shown to increase the risk of cardiovascular events in some patients.

Synthesis Methods

The synthesis of Diflunisal involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(methylthio)benzenesulfonamide in the presence of a base such as triethylamine to yield Diflunisal. The overall reaction scheme is shown below:

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal is a potent inhibitor of COX-2, which is the isoform that is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S2/c1-19-9-5-7-10(8-6-9)20(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCFNAWYUYXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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